molecular formula C11H11F2NO3 B1463162 3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid CAS No. 1251923-30-4

3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid

Cat. No. B1463162
M. Wt: 243.21 g/mol
InChI Key: ZTPAZNBUIRZBKL-UHFFFAOYSA-N
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Description

The compound “3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid” is likely to be a complex organic molecule. It contains a difluorophenyl group, which is a phenyl ring with two fluorine atoms attached, and an acetamidopropanoic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as fluorinated chalcones and pyrrolopyrazines have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, including substances similar in structure to 3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid, are extensively used in industrial and commercial applications. Their environmental persistence and potential for degradation into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), raise significant environmental and health concerns. Microbial degradation plays a crucial role in determining the fate of these compounds in the environment. Studies have highlighted the importance of understanding the biodegradation pathways, defluorination potential, and the identification of microbial species capable of degrading these compounds (Liu & Mejia Avendaño, 2013).

Developmental Toxicity of Perfluoroalkyl Acids

Perfluoroalkyl acids (PFAs), closely related to the chemical family of 3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid, are known for their widespread use and presence in the environment. Their developmental toxicity has been a subject of research, with studies focusing on compounds like PFOS and PFOA. These studies have shown potential health risks associated with exposure, suggesting the need for careful assessment and management of such compounds (Lau, Butenhoff, & Rogers, 2004).

Separation and Mapping of PFAS Mixtures in the Environment

Research on the separation and lithological mapping of PFAS mixtures, including compounds with similar properties to 3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid, highlights the complexity of managing these substances in contaminated sites. The study of their behavior in the vadose zone provides valuable information for environmental monitoring and remediation efforts. Identifying specific PFAS compounds, understanding their transport and transformation processes, and assessing their persistence in various environmental matrices are critical for addressing contamination issues (Bekele et al., 2020).

Future Directions

While specific future directions for this compound are not available, research on related compounds like (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one suggests potential applications in the development of photoactive materials .

properties

IUPAC Name

3-acetamido-3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-9(5-10(16)17)11-7(12)3-2-4-8(11)13/h2-4,9H,5H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPAZNBUIRZBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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